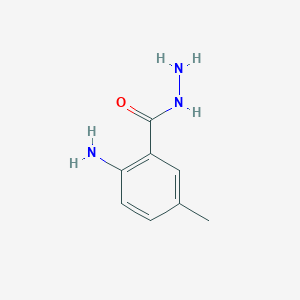

2-Amino-5-methylbenzohydrazide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOORXFLYLJSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378947 | |

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28461-49-6 | |

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Amino-5-methylbenzohydrazide

Advanced synthetic strategies are centered on improving yield, simplifying procedures, and adhering to the principles of green chemistry.

Multi-step synthesis remains a fundamental approach for producing this compound, allowing for high purity through the isolation and purification of intermediates.

The synthesis pathway often begins with 2-Amino-5-methylbenzoic acid. This acid is first converted to its methyl ester derivative, Methyl 2-amino-5-methylbenzoate, through esterification. This derivatization is crucial as the ester is more reactive towards hydrazinolysis than the carboxylic acid.

An alternative route can be envisioned starting from 5-Methylisatin. chemicalbook.com Reaction of the isatin (B1672199) with hydrogen peroxide in the presence of ammonia (B1221849) can yield 2-Amino-5-methylbenzamide, which can then be converted to the corresponding hydrazide, though this is a less direct pathway. chemicalbook.com Similarly, analogous syntheses suggest that 5-methylbenzamide could serve as a precursor, undergoing nitration and reduction to form an amino group, followed by hydrazide formation. vulcanchem.com

Table 1: Key Precursors for this compound Synthesis

| Precursor | Common Derivatization Step | Subsequent Reaction |

|---|---|---|

| 2-Amino-5-methylbenzoic acid | Esterification to Methyl 2-amino-5-methylbenzoate | Hydrazinolysis |

| Methyl 2-amino-5-methylbenzoate | None (Direct Precursor) | Hydrazinolysis |

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. The key reaction, hydrazinolysis of Methyl 2-amino-5-methylbenzoate, is typically performed under reflux. Several parameters are manipulated to achieve the best results.

Solvent: Ethanol (B145695) is a commonly used solvent for this reaction due to its ability to dissolve both the ester precursor and hydrazine (B178648) hydrate (B1144303), and its relatively high boiling point is suitable for reflux conditions.

Temperature: The reaction is generally heated to reflux (around 80-100°C in ethanol) to ensure a sufficient reaction rate.

Molar Ratio: The stoichiometry of the reactants is critical. An excess of hydrazine hydrate is often used to drive the reaction to completion. A typical molar ratio of the ester to hydrazine hydrate might be 1:1.2 or higher.

Reaction Time: The duration of the reaction, typically ranging from 6 to 8 hours, is monitored to ensure the full conversion of the starting material.

Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol, which yields the product as a stable, crystalline solid. thepharmajournal.com

Table 2: Optimization of Hydrazinolysis for Benzohydrazide (B10538) Synthesis (Analogous Systems)

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol | Good solubility for reactants, facilitates purification. | |

| Temperature | 80–100°C (Reflux) | Accelerates reaction rate for efficient conversion. | |

| Molar Ratio (Ester:Hydrazine) | 1:1.2 | Excess hydrazine drives equilibrium towards product formation. | |

| Catalyst | None (Typically) | The reaction proceeds thermally without the need for a catalyst. |

| Purification | Recrystallization | Yields high-purity crystalline product. | thepharmajournal.com |

The principles of green chemistry are increasingly being applied to the synthesis of benzohydrazide derivatives to reduce environmental impact. numberanalytics.comcolab.ws For the synthesis of this compound, this involves several considerations:

Atom Economy: The primary reaction of hydrazinolysis is inherently atom-economical, with methanol (B129727) being the main byproduct.

Use of Safer Solvents: Ethanol is considered a greener solvent compared to alternatives like dimethylformamide (DMF) or chlorinated solvents.

Energy Efficiency: Microwave-assisted synthesis has been shown to be an effective green alternative to conventional heating for producing related aminobenzohydrazides. rsc.org This method significantly reduces reaction times and can lead to improved yields. rsc.org

Renewable Feedstocks: While not yet standard for this specific compound, research into producing aromatic precursors from biomass could provide a future green pathway. rsc.org

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of reduced solvent waste, time, and cost. sioc-journal.cn

While a specific one-pot synthesis for this compound is not widely documented, routes for analogous compounds provide a blueprint. sioc-journal.cn A potential one-pot process could involve the reaction of 5-methylisatoic anhydride (B1165640) with hydrazine hydrate. N-Methylisatoic anhydride, a related compound, is known to react with nucleophiles to open the ring, suggesting that 5-methylisatoic anhydride could react with hydrazine to directly form this compound in a single, efficient step. medchemexpress.comsigmaaldrich.com

Another plausible one-pot strategy is a three-component reaction, a hallmark of efficient organic synthesis. jmchemsci.com Such a process would combine a suitable precursor of the 2-amino-5-methylbenzoyl group, a hydrazine source, and a catalyst in a single step.

Process optimization for such a one-pot reaction would focus on:

Catalyst Selection: Identifying a catalyst that can facilitate all transformations in the sequence. mdpi.com

Solvent System: Choosing a solvent that is compatible with all reactants and intermediates.

Reaction Conditions: Carefully controlling temperature and pressure to favor the formation of the desired product over side reactions.

The development of such integrated sequences represents a significant step forward, offering a greener and more efficient alternative to traditional multi-step methods. sioc-journal.cn

Optimization of Reaction Conditions for Yield and Purity

Comparative Analysis of Synthetic Pathways

The production of this compound can be approached through several synthetic routes, typically starting from 2-amino-5-methylbenzoic acid or its corresponding ester. The choice of pathway is often a balance between efficiency, the selectivity of the reactions, and the ease of scaling the process for larger-scale production.

The primary and most direct method for synthesizing this compound is the hydrazinolysis of a 2-amino-5-methylbenzoic acid derivative. This typically involves reacting methyl-2-amino-5-methylbenzoate with hydrazine hydrate.

Selectivity: Selectivity is a crucial aspect, particularly concerning the two nucleophilic sites: the amino group on the ring and the hydrazine moiety. In the synthesis from the carboxylic acid, the reaction with hydrazine is highly selective for the carboxyl group, forming the hydrazide without significant side reactions involving the aromatic amino group.

Scalability: For industrial production, scalability is paramount. Direct hydrazinolysis is a scalable process. However, factors like the cost of starting materials, such as 2-amino-5-methylbenzoic acid nist.gov, and the need for efficient purification methods like recrystallization must be considered. The use of continuous flow reactors can enhance scalability, providing better control over reaction parameters, improving reproducibility, and ensuring safer handling of potentially hazardous reagents like hydrazine. The development of efficient one-pot syntheses is also a key strategy for improving scalability and reducing production costs for industrial applications. sioc-journal.cn

Table 1: Comparison of Synthetic Pathway Characteristics

| Pathway | Starting Material | Key Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct Hydrazinolysis | 2-Amino-5-methylbenzoic acid or its ester | Hydrazine hydrate | Reflux in ethanol, 6-12 hours | High selectivity, good yields (85-90%) | Requires purification, potential hazards with hydrazine at scale |

| One-Pot Synthesis (Analogous) | 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, aqueous methylamine | Milder conditions, shorter reaction time | Higher overall yield (87-94%), simplified work-up, environmentally friendly sioc-journal.cn | Process optimization for specific target compound required |

Functional Group Reactivity and Derivatization

The chemical character of this compound is defined by its functional groups. The aromatic amino group is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The nucleophilic nature of the ortho-amino group allows for reactions such as acylation, sulfonylation, alkylation, and arylation, providing pathways to new molecular scaffolds.

The amino group of this compound can be readily acylated or sulfonated using appropriate reagents.

Acylation: Acylation is typically achieved by reacting the amino group with acylating agents like acyl chlorides or acetic anhydride. researchgate.net These reactions are often performed in the presence of a base to neutralize the acid byproduct. Various catalysts, such as phosphomolybdic acid or copper(II) tetrafluoroborate, can facilitate the acetylation with acetic anhydride under mild, solvent-free conditions, leading to excellent yields. organic-chemistry.org These methods are highly chemoselective for N-acylation. organic-chemistry.org

Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as tosyl chloride, in the presence of a base like pyridine. researchgate.net These reactions produce sulfonamide derivatives. Microwave-assisted, solvent-free conditions have been developed as an environmentally benign and efficient protocol for the chemoselective sulfonylation of various amines, affording sulfonamides in high yields within short reaction times. researchgate.net

Table 2: Acylation and Sulfonylation of Amino Groups

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl chlorides, Acetic anhydride | Base (e.g., pyridine); or Catalytic phosphomolybdic acid (solvent-free) | N-acyl derivatives | researchgate.netorganic-chemistry.org |

| Sulfonylation | Tosyl chloride, other sulfonyl chlorides | Pyridine; or Microwave-assisted (solvent-free) | Sulfonamides | researchgate.net |

Alkylation: The selective alkylation of the amino group in the presence of the hydrazide moiety can be challenging. However, methods developed for the selective N-alkylation of aminophenols, which involve protection of the amino group as an imine followed by reduction, could potentially be adapted. researchgate.net More direct approaches for related compounds have involved reactions with alkyl halides. For instance, the installation of N-alkyl chains has been effectively achieved via chemoselective alkylation in the synthesis of aza-sulfurylglycinyl tripeptide analogs. nih.gov

Arylation: N-arylation of the amino group can be accomplished using modern cross-coupling methodologies. Copper-catalyzed N-arylation reactions using arylboronic acids (Chan-Lam coupling) or arylboroxines are effective for a wide range of amines. beilstein-journals.org These reactions can often be performed under mild conditions. beilstein-journals.org A metal-free alternative involves the use of diaryliodonium salts, which can arylate amino acid derivatives with high chemoselectivity and yield. researchgate.net These strategies offer robust methods for introducing aryl substituents onto the amino nitrogen of this compound. researchgate.netorganic-chemistry.org

Table 3: N-Alkylation and N-Arylation Strategies

| Reaction Type | Arylating/Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides | Base (e.g., NaH) in anhydrous solvent | Chemoselective alkylation possible | nih.gov |

| N-Arylation (Chan-Lam) | Arylboronic acids/Arylboroxines | Copper salts (e.g., Cu(OTf)₂, CuI) | Mild conditions, broad substrate scope | beilstein-journals.orgrsc.org |

| N-Arylation (Metal-Free) | Diaryliodonium salts | Base (e.g., K₂CO₃), often at elevated temperatures | Avoids transition metals, high chemoselectivity | researchgate.net |

The this compound molecule possesses two functionalities that can react with carbonyl compounds: the primary aromatic amino group and the hydrazide moiety. The reaction of the closely related 2-aminobenzohydrazide with various aldehydes and ketones has been studied, providing insight into the expected reactivity. znaturforsch.comresearchgate.netznaturforsch.com

Typically, the more nucleophilic hydrazide group reacts preferentially with aldehydes to form hydrazones. researchgate.netznaturforsch.com For example, the condensation of 2-aminobenzohydrazide with aldehydes in the presence of a catalytic amount of iodine in boiling ethanol yields the corresponding hydrazone derivatives. researchgate.netznaturforsch.com

However, when reacted with certain ketones, an intramolecular cyclization can occur involving both the hydrazide and the ortho-amino group, leading to the formation of quinazoline (B50416) derivatives. znaturforsch.comresearchgate.netznaturforsch.com For instance, the reaction of 2-aminobenzohydrazide with ketones like N-benzylpiperidone or dimedone results in the formation of spiro-quinazolines. znaturforsch.comresearchgate.netznaturforsch.com The specific product formed often depends on the nature of the carbonyl compound and the reaction conditions. researchgate.net

Table 4: Condensation Reactions of Analogous Aminobenzohydrazides with Carbonyls

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes (e.g., Terephthalaldehyde) | Iodine (cat.), boiling ethanol | Hydrazone | researchgate.netznaturforsch.com |

| Ketones (e.g., N-Benzylpiperidone, Dimedone) | Iodine (cat.), boiling ethanol | Spiro-quinazoline | znaturforsch.comresearchgate.netznaturforsch.com |

| Anhydrides (e.g., Pyromellitic dianhydride) | Boiling ethanol or acetic acid | Phthalazino-quinazoline | researchgate.netznaturforsch.com |

Alkylation and Arylation Strategies

Transformations Involving the Hydrazide Group

The hydrazide functional group in this compound is a versatile reactive center, participating in a variety of chemical transformations that lead to the formation of new C-N and N-N bonds. These reactions are fundamental for constructing more complex molecular architectures, including various heterocyclic systems.

The reaction of hydrazides with aldehydes and ketones is a well-established method for synthesizing N-substituted hydrazone derivatives. chemijournal.com Hydrazones are a class of organic compounds characterized by the R¹R²C=N-NH₂ structure, formed by replacing the oxygen atom of a carbonyl group with a hydrazinylidene group. wikipedia.org The formation of hydrazones from this compound proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comnih.gov This initial addition is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. nih.gov The reaction is often catalyzed by acid. nih.gov

These resulting hydrazones are valuable intermediates that can be used to synthesize a variety of heterocyclic systems. chemijournal.combeilstein-journals.org For instance, hydrazones derived from aromatic hydrazides can undergo oxidative cyclization to form 1,3,4-oxadiazoles or can react with reagents like thiosalicylic acid to yield 1,3-benzothiazin-4-one derivatives. chemijournal.com The general pathway involves the initial formation of the hydrazone, which then serves as a precursor for intramolecular or intermolecular reactions to build the new ring system. beilstein-journals.orgchempap.org

A representative reaction is the condensation with an aldehyde, followed by cyclization. For example, a similar benzohydrazide derivative can react with various aldehydes to form hydrazones, which are then cyclized. chemijournal.com

Table 1: Synthesis of N-substituted Hydrazone Derivatives from a Benzohydrazide

| Reactant Aldehyde | Resulting Hydrazone Product | Yield (%) | Reference |

|---|---|---|---|

| 2-chloro-benzaldehyde | N'-(2-chlorobenzylidene)-4-(ethylmethylamino)benzohydrazide | 78 | chemijournal.com |

| 4-nitro-benzaldehyde | N'-(4-nitrobenzylidene)-4-(ethylmethylamino)benzohydrazide | 90 | chemijournal.com |

| 2-hydroxy-benzaldehyde | N'-(2-hydroxybenzylidene)-4-(ethylmethylamino)benzohydrazide | 85 | chemijournal.com |

The structure of this compound, featuring both an amino group and a hydrazide moiety, makes it a suitable precursor for heterocyclic ring annulation reactions. These reactions involve the formation of a new heterocyclic ring fused onto the existing benzene (B151609) ring or built from the hydrazide functional group. The presence of multiple nucleophilic centers (the amino group and the two nitrogen atoms of the hydrazide) allows for reactions with various bis-electrophiles to construct diverse heterocyclic frameworks. enamine.net

For example, amino azoles, which share functional similarities with this compound, react with bis-electrophiles to create fused heterocyclic systems. enamine.net Similarly, the hydrazide group can react with suitable reagents to form five- or six-membered heterocyclic rings. A common transformation is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. Another example is the reaction of hydrazones with thiosalicylic acid, which leads to the formation of 1,3-benzothiazin-4-one rings through a cyclization process. chemijournal.com The synthesis of triazino[5,6-b]indoles from the cyclization of arylhydrazono-indolines demonstrates the utility of hydrazone intermediates in forming complex, fused heterocyclic systems. chempap.org

Amidation and esterification are condensation reactions where two molecules combine, typically with the loss of a small molecule like water. libretexts.org While hydrazides are most commonly synthesized from the reaction of esters with hydrazine, the hydrazide group itself can, under certain conditions, undergo further transformations.

Amidation can occur when a hydrazide reacts with a carboxylic acid or its derivative. This process, however, is less common than the formation of amides from amines. libretexts.org The reaction would involve the nucleophilic attack of an amine on the carbonyl carbon of the hydrazide, leading to the displacement of the -NHNH₂ group, a process that is generally not as favorable as the attack on more reactive acylating agents. More commonly, amides are synthesized through methods like palladium-catalyzed aminocarbonylation of aryl halides. researchgate.net

Similarly, direct esterification by reacting a hydrazide with an alcohol is not a standard synthetic route. Esterification typically involves the reaction of a carboxylic acid and an alcohol. libretexts.org The conversion of a hydrazide to an ester would require harsh conditions and is not a synthetically preferred method. Alternative strategies, such as using imidazole (B134444) carbamates, have been developed for the efficient esterification of carboxylic acids. organic-chemistry.org The classical approach for forming amides from esters involves their reaction with amines, sometimes catalyzed by an alkali metal alkoxide. google.com

Reactivity in Heterocyclic Ring Annulation

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups. mnstate.edu Both groups are ortho-, para-directors. The outcome of substitution reactions is determined by the interplay of their activating and directing effects, as well as steric hindrance.

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.commasterorganicchemistry.com

Halogenation of the aromatic ring of this compound can be achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. The regioselectivity of this reaction is dictated by the directing effects of the substituents. The amino group is a powerful activating ortho-, para-director, while the methyl group is a less powerful ortho-, para-director.

The positions ortho to the amino group are C3 and C5. The position para to the amino group is C4, which is occupied by the methyl group. The positions ortho to the methyl group are C4 and C6. The position para to the methyl group is C1.

Considering the combined effects:

Position 3: ortho to the amino group, meta to the methyl group.

Position 5: ortho to the amino group and para to the methyl group.

The directing effects of both the amino and methyl groups reinforce substitution at position 5. Therefore, electrophilic halogenation is expected to occur selectively at the C5 position. This is supported by studies on a closely related compound, 2-amino-N,3-dimethylbenzamide, which undergoes halogenation with NCS, NBS, or NIS to yield the corresponding 2-amino-5-halogenated-N,3-dimethylbenzamides in high yield. sioc-journal.cn

Table 2: Halogenation of 2-Amino-N,3-dimethylbenzamide

| Halogenating Agent | Product | Overall Yield (%) | Reference |

|---|---|---|---|

| N-chlorosuccinimide (NCS) | 2-amino-5-chloro-N,3-dimethylbenzamide | 94 | sioc-journal.cn |

| N-bromosuccinimide (NBS) | 2-amino-5-bromo-N,3-dimethylbenzamide | 91 | sioc-journal.cn |

| N-iodosuccinimide (NIS) | 2-amino-5-iodo-N,3-dimethylbenzamide | 87 | sioc-journal.cn |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto an aromatic ring, respectively. libretexts.orglibretexts.org These reactions are typically carried out in strong acidic media. vedantu.com For example, nitration often employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The presence of the basic amino group on this compound significantly influences the outcome of these reactions. In the strongly acidic conditions required for nitration and sulfonation, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). masterorganicchemistry.com Unlike the activating, ortho-, para-directing amino group, the ammonium group is a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. msu.edu

Therefore, the substitution pattern will be directed by the meta-directing -NH₃⁺ group and the ortho-, para-directing -CH₃ group. The -NH₃⁺ group at C2 directs incoming electrophiles to positions C4 and C6. The -CH₃ group at C5 directs to positions C2 and C6. Both groups direct substitution to the C6 position. The deactivating nature of the -NH₃⁺ group, however, makes the reaction difficult to achieve. To circumvent these issues, the amino group is often protected by acylation before carrying out the substitution. The resulting amide is still an activating, ortho-, para-director but is less activating than the free amino group, which allows for better control of the reaction and prevents polysubstitution.

Halogenation Reactions and Regioselectivity

Catalytic Approaches in this compound Chemistry

The inherent reactivity of the amino and hydrazide functional groups in this compound makes it a prime candidate for a variety of catalytic transformations. These approaches are crucial for synthesizing novel derivatives with tailored properties. While direct catalytic applications on this specific molecule are not extensively documented, the reactivity of analogous structures provides a strong basis for predicting its behavior in metal-catalyzed, organocatalyzed, and biocatalyzed reactions.

Transition-metal-catalyzed reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn The amino group and the aromatic ring of this compound offer potential sites for such transformations. Although specific examples involving this compound in classic cross-coupling reactions are scarce, the broader class of benzohydrazides and related amino-aromatic compounds are known to participate in various metal-catalyzed processes. These reactions are often pivotal in the synthesis of complex heterocyclic structures. sioc-journal.cnrsc.orgfrontiersin.orgmdpi.comresearchgate.net

For instance, palladium- and copper-catalyzed reactions are widely employed for the synthesis of nitrogen-containing heterocycles. frontiersin.orgmdpi.com The amino group of this compound could, in principle, undergo C-N coupling reactions. More commonly, the hydrazide moiety can be utilized in cyclization reactions to form heterocycles like oxadiazoles (B1248032) or pyrazoles, often facilitated by a metal catalyst. For example, manganese-catalyzed cyclization has been used for the synthesis of various nitrogen heterocycles. mdpi.com

Furthermore, the hydrazide itself, or its Schiff base derivatives, can act as a ligand, coordinating with metal centers to form catalytically active complexes. While not a direct transformation of the molecule's core structure, this highlights its potential role in the broader field of catalysis. Vanadium and molybdenum complexes with hydrazone ligands derived from carbohydrazides have been synthesized and used as catalysts in oxidation reactions.

The following table illustrates representative metal-catalyzed cyclization reactions of benzohydrazide derivatives, suggesting potential pathways for this compound.

Table 1: Examples of Metal-Catalyzed Reactions with Benzohydrazide Analogs

| Catalyst | Substrate(s) | Product Type | Reaction Conditions | Yield (%) |

| Iodine (mediator) | 2-Aminobenzohydrazide, 2'-Bromoacetophenone | Quinazolino[3,2-b]cinnoline | Metal-free, cascade reaction | Moderate to Good |

| Copper(I) Bromide | 2-Aminobenzamide, 2'-Bromoacetophenone | Tryptanthrin derivative | Cascade reaction | Good |

| Manganese(III) | 2-[2-(N-arylamino)-2-oxoethyl]malonates | Dihydro-quinolinones | Not specified | Efficient |

This table presents data from reactions of analogous compounds to illustrate the potential of metal-catalyzed transformations. rsc.orgrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for asymmetric synthesis and functionalization. The hydrazide group is a known participant in organocatalytic reactions, often acting as a nucleophile. For example, hydrazides have been successfully employed as catalysts in enantioselective Diels-Alder reactions, forming key intermediates for the synthesis of complex cyclic systems. acs.orgrsc.org

The primary amino group and the N-H protons of the hydrazide moiety in this compound could engage in hydrogen bonding with an organocatalyst, facilitating a range of transformations. The nucleophilic character of the terminal nitrogen of the hydrazide makes it a suitable candidate for conjugate additions, such as the aza-Michael reaction, to α,β-unsaturated aldehydes or ketones. beilstein-journals.org Such reactions, often catalyzed by chiral secondary amines or Brønsted acids, could lead to the stereoselective synthesis of novel pyrazolidine (B1218672) derivatives from this compound. beilstein-journals.org

L-proline has been demonstrated as an effective and reusable organocatalyst for the synthesis of various hydrazide derivatives under green, solvent-free conditions. mdpi.com The condensation of hydrazides with aldehydes and ketones is efficiently promoted, suggesting that this compound could readily be converted to its corresponding hydrazone derivatives using this methodology. mdpi.comufg.br These hydrazones are versatile intermediates for further synthetic elaborations.

The table below showcases examples of organocatalyzed reactions involving hydrazides, which could be extrapolated to this compound.

Table 2: Representative Organocatalytic Reactions with Hydrazide Compounds

| Organocatalyst | Reaction Type | Substrates | Product | Stereoselectivity |

| Camphor-derived cyclic hydrazide | Diels-Alder | Cyclopentadiene, Cinnamaldehyde | Exo-adduct | Good enantioselectivity |

| (4R,5R)-1,3-bis(isopropylamino)-4,5-diphenylimidazolidin-2-one | Diels-Alder | Cyclopentadiene, α,β-Unsaturated aldehydes | Diels-Alder adducts | Good enantioselectivity |

| L-Proline | Knoevenagel condensation | 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide, Benzaldehydes | Acrylohydrazide derivatives | Not applicable |

| Chiral Phosphoric Acid | Aza-Michael/Hemiacetal cascade | Disubstituted hydrazines, α,β-Unsaturated aldehydes | Pyrazolidine derivatives | High diastereo- and enantioselectivity |

This table is based on data from analogous hydrazide systems to demonstrate potential organocatalytic applications. acs.orgrsc.orgbeilstein-journals.orgmdpi.com

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While there are no specific reports on the biocatalytic transformation of this compound, the structural motifs present in the molecule are recognized substrates for various enzymatic reactions.

The aromatic ring of this compound is a potential target for enzymatic hydroxylation or nitration. Aromatic hydroxylation, often catalyzed by cytochrome P450 monooxygenases or related peroxygenases, proceeds through an epoxide intermediate. nih.gov This could introduce a hydroxyl group onto the benzene ring, significantly altering the molecule's properties. Similarly, enzymatic nitration of aromatic compounds has been observed, offering a green alternative to traditional chemical nitration methods. acs.org

The hydrazide moiety itself could be a substrate for hydrolases, such as lipases or proteases, which are known to catalyze hydrazinolysis. unipd.it This could potentially lead to the cleavage or modification of the hydrazide group. Furthermore, enzymes could be engineered through directed evolution to accept this compound as a substrate for novel transformations, such as C-C bond formation or the synthesis of non-standard amino acids.

The potential for biocatalytic modification is highlighted by the examples in the table below, which show enzymatic reactions on related aromatic and nitrogen-containing compounds.

Table 3: Potential Biocatalytic Transformations Applicable to Aromatic Hydrazides

| Enzyme Class | Reaction Type | Substrate Type | Product Feature |

| Peroxygenases | Aromatic Epoxidation | Naphthalene | trans-Disubstituted cyclohexadiene derivatives |

| Heme Peroxidases | Aromatic Nitration | Aromatic compounds | Nitroaromatics |

| Hydrolases (Lipases, Proteases) | Hydrazinolysis | Esters | Hydrazides |

| Friedel-Crafts Biocatalysts | Friedel-Crafts Alkylation | Indoles, Pyrroles | C-C bond formation |

This table illustrates potential biocatalytic reactions based on enzymatic capabilities with analogous substrates. nih.govacs.orgunipd.itwhiterose.ac.uk

Iii. Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of 2-Amino-5-methylbenzohydrazide

The manner in which this compound binds to metal ions is dictated by its inherent structural and electronic properties. These include its denticity, the nature of its donor atoms, and its ability to exist in different tautomeric forms.

This compound typically functions as a bidentate or tridentate ligand. This variability in denticity—the number of donor atoms that bind to the central metal—is a key feature of its coordination chemistry. The primary donor atoms are the carbonyl oxygen, the terminal amino nitrogen of the hydrazide group, and the nitrogen atom of the primary amino group attached to the benzene (B151609) ring. ias.ac.in

In many coordination scenarios, the ligand coordinates to a metal ion through the carbonyl oxygen and the azomethine nitrogen (after enolization), forming a stable five-membered chelate ring. wikipedia.org The presence of the additional amino group on the phenyl ring introduces the possibility of further coordination, potentially leading to tridentate chelation, where the ligand wraps around the metal center in a meridional or facial arrangement. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The donor atoms can be classified based on Hard and Soft Acid-Base (HSAB) theory. The oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups are considered hard donors, making them particularly suitable for coordinating with hard or borderline metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Fe(III).

A critical aspect of the coordination chemistry of this compound is its ability to undergo keto-enol tautomerism. In solution and particularly in the presence of metal ions, the ligand can exist in equilibrium between its keto and enol forms.

Keto form: In this form, the ligand coordinates as a neutral molecule, typically through the carbonyl oxygen and the terminal amino nitrogen.

Enol form: Through deprotonation of the amide proton and subsequent tautomerization, an enolate is formed. This enolic form coordinates as a monoanionic ligand through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often favored as it leads to the formation of highly stable chelate rings. ias.ac.in

The shift from the keto to the enol form upon complexation is a common feature for aroylhydrazones and significantly influences the geometry and charge of the resulting metal complex. ias.ac.in The coordination can be confirmed by the disappearance of the ν(N-H) and ν(C=O) bands and the appearance of new bands corresponding to ν(C=N) and ν(C-O) in the infrared spectra of the metal complexes. researchgate.net

Denticity and Donor Atom Characterization

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

This compound forms stable complexes with a range of first-row transition metals. The coordination number and geometry of these complexes are dependent on the metal ion and the stoichiometry of the reaction.

The geometric and electronic structures of these metal complexes are often elucidated using a combination of elemental analysis, magnetic susceptibility measurements, and electronic spectroscopy.

| Metal Ion | Typical Geometry | Magnetic Moment (μeff, B.M.) | Electronic Configuration |

| Co(II) | Octahedral | 4.2 - 4.6 | d⁷ |

| Ni(II) | Octahedral | 2.9 - 3.4 | d⁸ |

| Cu(II) | Tetragonally Distorted Octahedral | 1.9 - 2.2 | d⁹ |

| Zn(II) | Octahedral/Tetrahedral | Diamagnetic | d¹⁰ |

| Fe(III) | Octahedral | ~5.9 | d⁵ |

Co(II) Complexes : Cobalt(II) complexes with hydrazone ligands are typically high-spin and adopt an octahedral geometry. rasayanjournal.co.in Their magnetic moments are usually in the range of 4.2-4.6 B.M., which is higher than the spin-only value due to orbital contributions. rasayanjournal.co.in

Ni(II) Complexes : Nickel(II) complexes commonly exhibit octahedral geometry with two unpaired electrons, resulting in magnetic moments between 2.9 and 3.4 B.M. nih.govsemanticscholar.org

Cu(II) Complexes : Due to the Jahn-Teller effect for a d⁹ ion, copper(II) complexes often show a tetragonally distorted octahedral geometry. researchgate.net

Zn(II) Complexes : As a d¹⁰ ion, zinc(II) complexes are diamagnetic and can adopt either tetrahedral or octahedral geometries depending on the coordination environment. journalsarjnp.com

Fe(III) Complexes : Iron(III) complexes are typically octahedral and high-spin, with magnetic moments close to the spin-only value of 5.9 B.M. for five unpaired electrons. nih.govsemanticscholar.org

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion and for providing insights into the structure of the complex.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand shows characteristic bands for the ν(N-H), ν(C=O), and ν(NH₂) stretching vibrations. Upon complexation, significant shifts in these bands are observed:

The ν(C=O) band often disappears or shifts to a lower frequency, indicating coordination of the carbonyl oxygen or enolization. acs.org

The appearance of a new band for ν(C=N) suggests the formation of the enol tautomer and its coordination to the metal ion. acs.org

Shifts in the ν(N-H) and ν(NH₂) bands indicate the involvement of the nitrogen atoms in coordination.

The appearance of new, weaker bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation. acs.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge transfer bands, which are useful in determining the geometry of the complexes.

| Metal Complex | d-d Transition Bands (cm⁻¹) | Assignment |

| Co(II) (Octahedral) | ~8,000-10,000 and ~18,500-19,500 | ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) |

| Ni(II) (Octahedral) | ~21,000 | ³A₂g(F) → ³T₁g(P) |

| Cu(II) (Tetragonal) | Broad band ~13,000-16,500 | ²E_g → ²T₂g |

| Fe(III) (Octahedral) | Often obscured by charge transfer bands | Ligand to Metal Charge Transfer (LMCT) |

These spectroscopic signatures, in conjunction with other analytical data, allow for a detailed characterization of the coordination complexes formed by this compound.

Geometric and Electronic Structures

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed by the coordination of metal ions with organic linkers. The bifunctional nature of this compound, with its amino and hydrazide groups, allows it to act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. The presence of the methyl group can also influence the resulting structure, often leading to unique topologies and properties.

The self-assembly of coordination polymers and MOFs from this compound and metal ions is governed by several principles:

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) dictate the number of ligands that can bind and their spatial arrangement.

Ligand Flexibility and Binding Modes: this compound can exhibit different binding modes. The hydrazide group can coordinate through the carbonyl oxygen and the terminal nitrogen, acting as a chelating or bridging ligand. The amino group provides an additional coordination site. The flexibility of the molecule allows it to adopt conformations that satisfy the geometric requirements of the metal centers. researchgate.net

Solvent and Counter-ion Effects: The choice of solvent and counter-ions can significantly influence the final structure. researchgate.net They can act as templates, coordinate to the metal centers, or participate in hydrogen bonding, thereby directing the self-assembly process.

Non-covalent Interactions: Hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in stabilizing the extended structures and influencing the packing of the coordination polymers or MOFs. mdpi.comcore.ac.uk Aromatic amino acids, for instance, are known to form a variety of nanostructures driven by interactions like electrostatic forces and aromatic π–π stacking. nih.gov

The interplay of these factors allows for the rational design of materials with specific network topologies and pore characteristics. For example, the use of amino-functionalized linkers is a known strategy for creating MOFs with tailored properties. rsc.orgmdpi.comekb.eg

| Design Principle | Description | Reference |

|---|---|---|

| Metal Ion Geometry | The inherent preference of a metal ion for a specific coordination geometry (e.g., octahedral, tetrahedral) directs the spatial arrangement of the ligands. | researchgate.net |

| Ligand Binding Modes | The ability of this compound to coordinate through different atoms (N, O) and in various modes (chelating, bridging) allows for structural diversity. | researchgate.net |

| Solvent/Counter-ion | The solvent system and the nature of the counter-ions can influence the crystallization process and the final framework structure through templating or direct coordination. | researchgate.net |

| Non-covalent Interactions | Forces such as hydrogen bonding and π-π stacking contribute to the stability and overall architecture of the supramolecular assembly. | mdpi.comcore.ac.uknih.gov |

Topological analysis is a method used to simplify and classify the complex structures of coordination polymers and MOFs. It describes the connectivity of the network in terms of nodes (metal ions or clusters) and linkers (organic ligands). This approach allows for the comparison of different frameworks and the prediction of their properties.

For structures derived from this compound, the topological analysis would consider the metal ion as a node and the ligand as a linker connecting these nodes. The specific topology would depend on the coordination mode of the ligand and the geometry of the metal center. For instance, if the ligand bridges two metal centers, it acts as a linear linker. If it coordinates to three or more metal centers, it can be considered a multi-connecting node itself. The resulting network can be described by a point symbol, which summarizes the connectivity of the nodes. nih.gov

Common topological descriptors include:

Ring counts and sizes: The number and size of the smallest rings in the network. chemaxon.com

Cyclomatic number: The minimum number of bonds that must be removed to eliminate all circuits. chemaxon.com

Coordination sequence: The number of neighbors at a given distance from a central node.

This analysis provides a simplified representation of the complex atomic arrangement, aiding in the understanding of the structure-property relationships of these materials. nih.gov

Design Principles for Self-Assembly

Applications of Coordination Complexes

The coordination complexes of this compound have shown potential in various catalytic applications. The presence of both a metal center and a tailored organic ligand allows for the creation of active sites for a range of chemical reactions.

Catalysis and Organocatalysis

While organocatalysis typically refers to the use of small organic molecules without metal centers, the principles can be extended to coordination complexes where the organic ligand plays a key role in the catalytic cycle. d-nb.infonih.gov

Coordination complexes of this compound can be designed to mimic the active sites of metalloenzymes involved in oxidation reactions, such as cytochrome P450. iupac.orgmdpi.com These biomimetic catalysts can facilitate the oxidation of various organic substrates under milder conditions than traditional industrial processes. researchgate.net

For instance, cobalt(III) complexes have been studied for the aerobic oxidation of o-aminophenols. researchgate.net The catalytic activity is often dependent on the availability of labile sites on the metal center for substrate binding. researchgate.net The mechanism can involve the formation of a complex-substrate intermediate, followed by an internal electron transfer to generate a radical species that proceeds to the final product. researchgate.net Similarly, manganese porphyrin complexes, as models for cytochrome P450, have been used for the catalytic oxidation of benzofurans with hydrogen peroxide. mdpi.com

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Cobalt(III) Schiff base complexes | o-Aminophenols | Catalytic activity is influenced by the availability of substitutionally labile sites at the metal center. Detailed kinetic studies were performed on the aerobic oxidation of 2-amino-5-methylphenol. | researchgate.net |

| Mn(III) porphyrins | Benzofurans | Achieved high conversions (>95%) using hydrogen peroxide as the oxidant. The reaction proceeds via the formation of epoxides. | mdpi.com |

| Vanadium(V) hydrazone complexes | Olefins | Showed effective catalytic efficiency in the epoxidation of various aliphatic and aromatic substrates using tert-butyl hydrogen peroxide as the oxidant. | researchgate.net |

The term "organic transformations" refers to the conversion of one organic molecule into another. savemyexams.comub.edujournalspress.com Coordination complexes involving ligands like this compound can act as catalysts in a variety of such transformations. The ligand can influence the reactivity and selectivity of the metal center.

For example, Schiff base metal complexes are widely used as catalysts in organic synthesis. mdpi.com They have been employed in reactions like the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com Vanadium and molybdenum Schiff base complexes have been utilized for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. bohrium.com The use of such catalysts can offer advantages like shorter reaction times and higher yields, especially when combined with techniques like ultrasonic irradiation. bohrium.com

The amino group on the this compound ligand can also be a site for post-synthetic modification, allowing for the fine-tuning of the catalyst's properties for specific organic transformations. ekb.eg

Biomimetic Catalytic Oxidation Reactions

Sensing and Detection Systems

The development of chemical sensors for the selective detection of ions and neutral molecules is a critical area of research. Ligands based on hydrazone and Schiff base structures are often employed for this purpose due to their ability to signal a coordination event through a change in color (colorimetric sensing) or fluorescence. This typically occurs when the ligand's conformation or electronic properties are altered upon binding with a specific analyte.

Despite the general potential of benzohydrazide (B10538) derivatives in this field, a detailed review of scientific literature reveals a notable absence of specific studies focused on the application of this compound or its direct derivatives in the design and synthesis of sensing and detection systems. While related aminobenzohydrazide compounds have been investigated as fluorescent chemosensors, particularly for anions like fluoride, no specific data, such as analytes detected, detection limits, or sensing mechanisms, are available for systems based on the this compound scaffold.

Advanced Materials Science Applications

Coordination polymers and metal-organic frameworks (MOFs) are classes of advanced materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, magnetic behavior, and nonlinear optical (NLO) activity, are dictated by the choice of the metal and the organic linker. The structural features of this compound make it a candidate for creating such materials.

However, based on available scientific research, there is no specific information or documented studies on the use of this compound as a building block for advanced materials with specific applications in areas such as:

Nonlinear Optics

Liquid Crystals

Magnetic Materials

Porous Coordination Polymers

Research into the broader class of hydrazone derivatives has shown potential for creating materials with interesting physical properties, but these findings have not been specifically extended to or reported for this compound. Therefore, no data tables or detailed research findings on its role in advanced materials science can be provided at this time.

Iv. Biological and Medicinal Chemistry Applications

Antimicrobial Activity Studies

There is no available scientific literature detailing the antimicrobial activity of 2-Amino-5-methylbenzohydrazide. Investigations into the antimicrobial effects of related compounds, such as various hydrazone derivatives or metal complexes, are more common.

Antibacterial Efficacy and Spectrum

Specific data on the antibacterial efficacy and spectrum of this compound against either Gram-positive or Gram-negative bacteria is not found in current research literature. Studies on related molecules, such as hydrazones derived from 4-methylbenzohydrazide, have shown that antibacterial activity can be influenced by substituents, with some derivatives exhibiting moderate inhibitory effects against strains like Staphylococcus aureus and Escherichia coli. scispace.comresearchgate.net However, this activity cannot be directly attributed to this compound itself.

Gram-Positive and Gram-Negative Bacterial Strains

No studies have been published that evaluate the activity of this compound against specific Gram-positive or Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Determinations

As no antibacterial activity studies have been conducted, there are no published Minimum Inhibitory Concentration (MIC) values for this compound. For context, MIC values have been determined for various other hydrazone compounds, where the specific chemical structure significantly impacts potency. scispace.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Analysis in Antimicrobials

A structure-activity relationship (SAR) analysis for this compound as an antimicrobial agent cannot be conducted due to the absence of biological activity data. SAR studies on broader classes of hydrazones indicate that the antimicrobial potency is highly dependent on the nature and position of substituents on the aromatic rings. scispace.com For example, the presence of halogen groups has been shown in some series of hydrazone compounds to enhance antibacterial activity. scispace.com

Anticancer and Antiproliferative Investigations

Direct investigations into the anticancer and antiproliferative potential of this compound have not been reported in the scientific literature. However, its chemical precursor, 2-amino-5-methylbenzoic acid, has been utilized as a starting material for the synthesis of new quinazoline (B50416) derivatives which were subsequently evaluated for their cytotoxic effects. nih.gov These studies found that certain thioether derivatives of the quinazoline scaffold demonstrated potent activity against HeLa and MDA-MB231 cancer cell lines, with some compounds showing greater potency than the reference drug gefitinib. nih.gov This suggests that the 2-amino-5-methylbenzoyl scaffold can be incorporated into molecules with significant anticancer potential, although the activity of the parent hydrazide remains uncharacterized.

Cytotoxicity against Cancer Cell Lines (e.g., HepG2, MCF-7, A-549)

Derivatives of benzohydrazide (B10538) have demonstrated notable cytotoxic activity against several human cancer cell lines. Research into pyrrolyl benzohydrazide derivatives, specifically compounds identified as C8 and C18, has shown significant inhibitory effects against lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. psecommunity.orgmdpi.com

In one study, the cytotoxicity of these compounds was evaluated using MTT assays. mdpi.com The results indicated that both C8 and C18 exhibited potent activity, particularly against the A549 cell line, with IC50 values of 9.54 µM and 10.38 µM, respectively. psecommunity.orgmdpi.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. These compounds were, however, less active against MCF-7 and HepG2 cells. psecommunity.org Importantly, when tested on normal human lung epithelial cells (BEAS-2B), the IC50 values for both compounds were found to be greater than 200 µM, suggesting a degree of selectivity for tumor cells. psecommunity.org

Another study investigated a novel phosphomolybdate-based organic-inorganic hybrid solid, which also displayed considerable inhibitory effects against HepG2, A549, and MCF-7 cells, with IC50 values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org

Interactive Table: Cytotoxicity of Benzohydrazide Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Source |

| C8 (Pyrrolyl Benzohydrazide) | A549 (Lung) | 9.54 µM | psecommunity.orgmdpi.com |

| C18 (Pyrrolyl Benzohydrazide) | A549 (Lung) | 10.38 µM | psecommunity.orgmdpi.com |

| C8 (Pyrrolyl Benzohydrazide) | MCF-7 (Breast) | > A549 | psecommunity.org |

| C18 (Pyrrolyl Benzohydrazide) | MCF-7 (Breast) | > A549 | psecommunity.org |

| C8 (Pyrrolyl Benzohydrazide) | HepG2 (Liver) | > A549 | psecommunity.org |

| C18 (Pyrrolyl Benzohydrazide) | HepG2 (Liver) | > A549 | psecommunity.org |

| Phosphomolybdate Hybrid | HepG2 (Liver) | 33.79 µmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid | A549 (Lung) | 25.17 µmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid | MCF-7 (Breast) | 32.11 µmol L⁻¹ | rsc.org |

Mechanisms of Action in Cancer Biology

The anticancer effects of benzohydrazide derivatives are attributed to several underlying biological mechanisms, primarily the induction of apoptosis and the modulation of the cell cycle, as well as the inhibition of specific enzymes crucial for cell survival.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Studies have shown that certain benzohydrazide derivatives can trigger this process. For instance, some 2-amino-1,4-naphthoquinone-benzamide derivatives have been found to induce apoptosis in cancer cells, which is evident by an increase in the sub-G1 cell population during cell cycle analysis. d-nb.info This phase is characteristic of apoptotic cells. d-nb.info

Further investigations into pyrrolyl benzohydrazide derivatives revealed that they can induce cell cycle arrest. psecommunity.orgmdpi.com Specifically, compound C8 was subjected to cell cycle analysis in A549 cells, confirming its role in modulating cell cycle progression and inducing apoptosis. psecommunity.orgmdpi.com The anti-proliferative activity of some compounds is mediated by arresting cancer cells in specific phases of the cell cycle, such as the S phase for A549 and HepG2 cells, and the G2/M phase for MCF-7 cells. rsc.org Chalcone derivatives have also been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, effects that are linked to the generation of reactive oxygen species (ROS). mdpi.com The induction of apoptosis is often confirmed by observing an increase in the activity of key executioner enzymes like caspase-3. researchgate.netnih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.com This process is vital for certain pathogens and its inhibition is a target for drug development. man.poznan.plufmg.br Hydrazide-containing compounds, as urea derivatives, can act as inhibitors of this enzyme. mdpi.com The mechanism often involves the inhibitor binding to the nickel ions in the active site of the urease enzyme, blocking its function. man.poznan.plufmg.br While semicarbazide, which contains an NHNH2 group, does not inhibit urease, other urea derivatives like hydroxyurea (B1673989) do show inhibitory activity. mdpi.com The development of potent urease inhibitors is an active area of research, with various heterocyclic scaffolds, including those related to benzohydrazides, being explored. mdpi.comufmg.br

Apoptosis Induction and Cell Cycle Modulation

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of "lead optimization" involves the iterative synthesis and testing of analogues of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. conceptlifesciences.comdomainex.co.uk

Benzohydrazide derivatives serve as promising lead structures. Through a process involving the design, synthesis, and analysis of numerous analogues, researchers can explore the structure-activity relationship (SAR). conceptlifesciences.com This helps in identifying compounds with an optimal balance of properties. conceptlifesciences.comnih.gov For example, starting from a hit compound identified through screening, medicinal chemists can design and synthesize molecules with modified structures to enhance target engagement and improve metabolic stability. domainex.co.uk This systematic approach, often aided by computational tools, aims to transform a promising lead into a viable drug candidate. conceptlifesciences.comnih.gov

Other Pharmacological Activities

Beyond anticancer applications, hydrazide derivatives have also been investigated for their anti-inflammatory properties. vulcanchem.com In vitro studies have indicated that compounds like 2-amino-3-methylbenzohydrazide (B13451549) can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). This suggests a potential role for these compounds in modulating inflammatory responses. Research on related heterocyclic structures, such as 2-aminobenzothiazole (B30445) derivatives, has also demonstrated significant anti-inflammatory activity in animal models of inflammation. sphinxsai.com Similarly, imidazo[2,1-b] psecommunity.orgvulcanchem.comthiadiazole derivatives have shown anti-inflammatory effects comparable to or higher than standard non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays. ptfarm.pl

Enzyme Inhibition Beyond Urease

While benzohydrazide derivatives are noted for urease inhibition, their inhibitory action extends to other significant enzyme families. Studies on structurally related aminobenzohydrazides have demonstrated their potential to inhibit enzymes such as lactoperoxidase (LPO) and carbonic anhydrases (CAs).

New benzohydrazide derivatives have been synthesized and identified as effective, reversible inhibitors of LPO, an enzyme with antimicrobial activity found in mammalian milk. bohrium.com A detailed kinetic analysis of these inhibitors on purified bovine LPO was conducted to determine their IC50 values and inhibition types. bohrium.com Specifically, a derivative identified as 4-amino-3-bromo-2-methyl benzohydrazide was found to be a particularly effective ligand for purifying LPO via affinity chromatography. bohrium.com

Furthermore, derivatives of benzohydrazide have shown potent inhibitory effects against human carbonic anhydrase (hCA) isozymes I and II. researchgate.net In one study, a series of benzohydrazide derivatives were synthesized and tested, with 2-amino-3-nitro benzohydrazide emerging as the most efficient inhibitor for both hCA-I and hCA-II, exhibiting IC50 values of 0.030 µM and 0.047 µM, respectively. researchgate.net Molecular docking studies suggested that another isomer, 3-amino-2-methyl benzohydrazide, had the lowest estimated free binding energies against both hCA isozymes. researchgate.net

Table 1: Inhibition of Various Enzymes by Benzohydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Target Enzyme | Inhibition Value (IC₅₀ / Kᵢ) | Inhibition Type | Source(s) |

|---|---|---|---|---|

| 2-amino-3-nitro benzohydrazide | Carbonic Anhydrase I (hCA-I) | IC₅₀: 0.030 µM | Not Specified | researchgate.net |

| 2-amino-3-nitro benzohydrazide | Carbonic Anhydrase II (hCA-II) | IC₅₀: 0.047 µM | Not Specified | researchgate.net |

| 4-amino-3-bromo-2 methyl benzohydrazide | Lactoperoxidase (LPO) | Not Specified | Reversible | bohrium.com |

| Benzylidenemalononitrile (B1330407) derivative 5 | Carbonic Anhydrase I (hCA-I) | Kᵢ: 7.51±2.25 µM | Not Specified | researchgate.net |

| Benzylidenemalononitrile derivative 5 | Carbonic Anhydrase II (hCA-II) | Kᵢ: 11.92±2.22 µM | Not Specified | researchgate.net |

| Benzylidenemalononitrile derivative 3 | Acetylcholinesterase (hAChE) | Kᵢ: 0.058±0.014 µM | Not Specified | researchgate.net |

Antioxidant Activity (e.g., DPPH Scavenging)

The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate this activity. nih.govscielo.br Research has shown that derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) moieties, possess significant antioxidant properties. nih.govmdpi.com

A series of new 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using DPPH and other radical scavenging assays. nih.gov The study found that the presence of electron-donating substituents on the aldehyde-derived part of the molecule enhanced radical scavenging potential. nih.gov For instance, compounds featuring a hydroxyl group at the para position showed dominant DPPH activity, with IC50 values of 14.9 and 15.0 μg/mL. nih.gov

Similarly, the synthesis of 2-amino-5-R-1,3,4-oxadiazoles containing hindered phenol (B47542) fragments has been explored to create effective antioxidants. mdpi.com These compounds were found to have antioxidant activity in vitro that was superior to the standard butylated hydroxytoluene (BHT). mdpi.com The combination of a hindered phenol and a heterocyclic fragment like 1,3,4-oxadiazole in a single molecule appears to be a promising strategy for developing potent antioxidants. mdpi.comresearchgate.net

Table 2: DPPH Radical Scavenging Activity of Related Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Specific Compound | IC₅₀ Value (DPPH Assay) | Standard Reference | Source(s) |

|---|---|---|---|---|

| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives | Compound 6a (p-OH substituent) | 14.9 µg/mL | Ascorbic Acid | nih.gov |

| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives | Compound 6e (p-OH substituent) | 15.0 µg/mL | Ascorbic Acid | nih.gov |

| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives | Compound 6c | Not Specified | Ascorbic Acid | nih.gov |

| 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol | Compound 2c (N-(4-ethoxyphenyl)amino derivative) | Superior to BHT | Butylated hydroxytoluene (BHT) | mdpi.com |

| Schiff bases from 5-amino-1,3,4-oxadizole | Compound 7d | Significant free-radical scavenging | Not Specified | uobaghdad.edu.iq |

| Schiff bases from 5-amino-1,3,4-oxadizole | Compound 7e | Significant free-radical scavenging | Not Specified | uobaghdad.edu.iq |

Neurotherapeutic Applications

The hydrazone functional group (-NHN=CH-), which can be readily formed from benzohydrazides, is a key structural feature in compounds designed for neurotherapeutic purposes. mdpi.com This is due to their ability to interact with and inhibit enzymes implicated in neurological and psychiatric disorders, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Monoamine oxidase enzymes (MAO-A and MAO-B) are critical targets for the development of antidepressants and drugs for neurodegenerative conditions like Parkinson's disease. mdpi.com Research into new hydrazone derivatives has identified potent and selective inhibitors of human MAO (hMAO) enzymes. In a study on new 1-substituted-2-phenylhydrazone derivatives, two compounds were found to be highly active against hMAO-A, with one being 216-fold more active than the reference drug moclobemide. mdpi.com These findings highlight the potential of hydrazone-based structures, derivable from scaffolds like this compound, as selective and irreversible inhibitors of hMAO-A. mdpi.com

Inhibition of Acetylcholinesterase (AChE) is the primary strategy for treating the symptoms of Alzheimer's disease. As mentioned previously (Section 4.3.2), certain benzylidenemalononitrile derivatives, which can be conceptually linked to the condensation products of benzaldehydes and active methylene (B1212753) compounds, have shown high inhibitory effects on human AChE, with Kᵢ values in the nanomolar range. researchgate.net For example, compound 3 in that study showed a Kᵢ of 0.058±0.014 µM against hAChE. researchgate.net This indicates that the broader class of compounds accessible from benzohydrazide precursors could be explored for their potential in managing neurodegenerative diseases.

V. Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of 2-Amino-5-methylbenzohydrazide and its Derivatives

Spectroscopic analysis is fundamental to the study of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structural features of the parent compound and its various derivatives.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure and conformation of this compound and its derivatives can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different types of protons.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the range of δ 6.0-8.0 ppm. The substitution pattern on the ring—an amino group at C2 and a methyl group at C5—influences their exact chemical shifts and splitting patterns.

Methyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃) is anticipated, likely in the δ 2.1–2.5 ppm region.

Amine and Hydrazide Protons: The protons of the amino (NH₂) and hydrazide (CONHNH₂) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. ucl.ac.uk The NH₂ protons of the primary amine are expected between δ 0.5-5.0 ppm, while the hydrazide NH and NH₂ protons are typically found further downfield, potentially in the δ 8.5–10.0 ppm range. pdx.edu

For instance, in the related derivative N-[(2-chlorophenyl) methylidene]-4-(ethylmethylamino) benzhydrazide, the aromatic protons appear as multiplets between δ 6.75-7.86 ppm, while the imine proton (=CH) shows a singlet at δ 7.99 ppm and the NH proton appears as a singlet at δ 11.80 ppm. chemijournal.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region, typically δ 110-150 ppm. The carbons attached to the amino and carbonyl groups will have distinct chemical shifts.

Carbonyl Carbon: The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield, generally in the range of δ 160-170 ppm. For example, derivatives of N-substituted 4-(ethyl methyl amino) benzohydrazide (B10538) show a carbonyl signal around δ 164 ppm. chemijournal.com

Methyl Carbon: The methyl carbon signal is expected to appear in the upfield region of the spectrum.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data from related structures.

| Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 8.0 | 110 - 140 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-CH₃ | - | 125 - 135 |

| Aromatic C-C=O | - | 120 - 130 |

| Methyl (CH₃) | 2.1 - 2.5 | 15 - 25 |

| Amine (NH₂) | 0.5 - 5.0 (broad) | - |

| Hydrazide (CONHNH₂ ) | 8.5 - 10.0 (broad) | - |

| Carbonyl (C=O) | - | 160 - 170 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The amino (NH₂) and hydrazide (NH, NH₂) groups will show stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines typically show two distinct bands in this region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the hydrazide is a key diagnostic peak, expected around 1650–1680 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as multiple bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the NH₂ group is typically seen around 1600 cm⁻¹.

The table below details the expected IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amine/Hydrazide (N-H) | Stretch | 3100 - 3500 | Medium |

| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aliphatic C-H | Stretch | < 3000 | Variable |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Amine (N-H) | Bend | ~1600 | Variable |

For comparison, the IR spectrum of the derivative N-[(2-chlorophenyl) methylidene]-4-(ethylmethylamino) benzhydrazide shows characteristic bands at 3050 cm⁻¹ (aromatic C-H), 1705 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N), and 1598 cm⁻¹ (N-H). chemijournal.com In another example, the chloroacetylation of a thiazole (B1198619) derivative resulted in a compound with IR absorptions at 3168 cm⁻¹ (N-H) and two carbonyl peaks at 1700 and 1658 cm⁻¹. mdpi.com

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound (C₈H₁₁N₃O), the expected exact mass can be calculated and confirmed by HRMS. The molecular ion peak [M]⁺ would be observed in the mass spectrum. In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often detected.

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for benzohydrazide derivatives include:

Cleavage of the N-N bond.

Cleavage of the C-N bond between the carbonyl group and the hydrazide moiety.

Loss of small, stable molecules like water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). libretexts.orgsavemyexams.com

A characteristic fragmentation pattern would involve the cleavage of the bond between the carbonyl carbon and the hydrazide nitrogen, leading to the formation of a resonance-stabilized acylium ion (2-amino-5-methylbenzoyl cation). The analysis of these fragments helps to piece together the structure of the parent molecule. For example, in aromatic compounds, the molecular ion peak is often strong due to the stability of the ring structure. libretexts.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ubbcluj.ro

The electronic absorption spectrum of this compound is characterized by transitions occurring within the molecule's π-electron system and those involving non-bonding electrons. The primary electronic transitions observed are π → π* and n → π* transitions. bbec.ac.in

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically observed in unsaturated compounds containing double or triple bonds and aromatic rings. bbec.ac.in For benzohydrazide derivatives, these transitions are responsible for strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms of the hydrazide group) to an antibonding π* orbital. bbec.ac.in These transitions are generally of lower energy and intensity compared to π → π* transitions.

The specific wavelengths of maximum absorption (λmax) for this compound are influenced by the electronic effects of the amino (-NH2) and methyl (-CH3) substituents on the benzene ring, as well as the hydrazide moiety (-CONHNH2). The amino group, being an electron-donating group, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands. bbec.ac.in The solvent environment can also play a significant role in the position and intensity of these absorption bands.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and corresponding absorption wavelengths. For similar benzohydrazide structures, TD-DFT calculations have shown that the most intense electronic transitions often correspond to HOMO → LUMO transitions. researchgate.net

Table 1: Predicted UV-Visible Absorption Data for a Representative Benzohydrazide Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 286.6 | 0.287 | HOMO→LUMO (60%), HOMO-1→LUMO (28%) |

This table is illustrative and based on data for a related benzophenone (B1666685) molecule, as specific experimental UV-Vis data for this compound was not available in the search results. The data demonstrates the type of information obtained from TD-DFT calculations. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For hydrazone compounds derived from substituted benzohydrazides, single-crystal X-ray diffraction studies have revealed key structural features. researchgate.netnih.gov These studies show that the molecules often adopt a trans configuration about the C=N bond in hydrazone derivatives. nih.gov The planarity of the molecule can be influenced by the substituents on the benzene rings. In the solid state, the crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H and C=O groups of the hydrazide moiety. researchgate.netnih.gov For instance, N—H⋯O hydrogen bonds are common, forming chains or more complex motifs that hold the molecules together in the crystal lattice. nih.gov